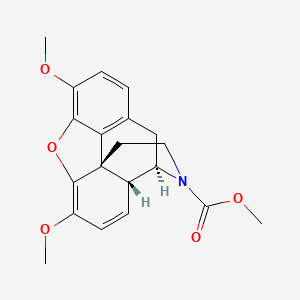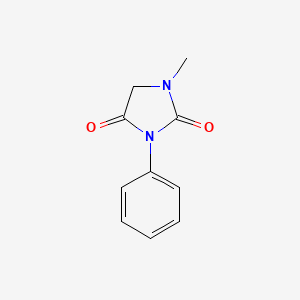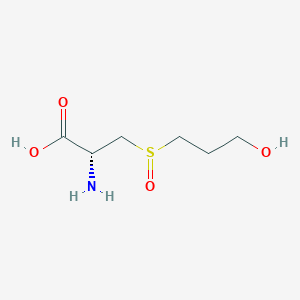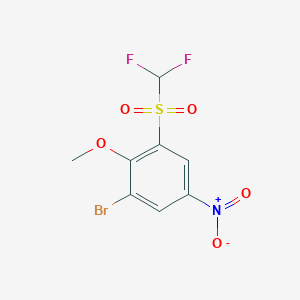
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, difluoromethylsulfonyl, methoxy, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzene derivatives, while reduction of the nitro group results in the formation of an amino compound.
Applications De Recherche Scientifique
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function and mechanism of action.
Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties. Its reactivity and stability make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-difluoromethanesulfonylbenzene:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
The presence of multiple functional groups in this compound makes it unique and valuable for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H6BrF2NO5S |
|---|---|
Poids moléculaire |
346.10 g/mol |
Nom IUPAC |
1-bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO5S/c1-17-7-5(9)2-4(12(13)14)3-6(7)18(15,16)8(10)11/h2-3,8H,1H3 |
Clé InChI |
WZSAOOJPDXEWQD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



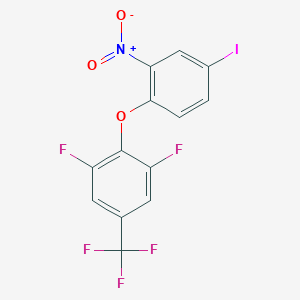
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
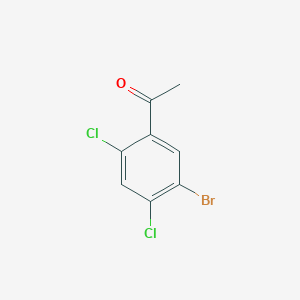

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

